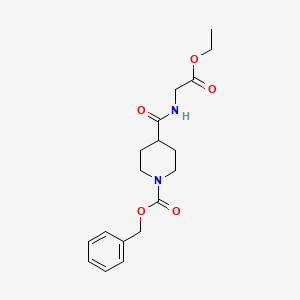
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine
Übersicht
Beschreibung
“1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine” is a chemical compound with the molecular formula C18H24N2O5 and a molecular weight of 348.4 g/mol1. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is available for purchase for pharmaceutical testing2.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H24N2O51. However, the specific structural diagram or 3D model is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s worth noting that piperidine, a component of this compound, can act as an organocatalyst in certain reactions, such as the Knoevenagel Condensation3.Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.4 g/mol1. Unfortunately, other physical and chemical properties like density, boiling point, melting point, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Testing : Z-EMCP may be used in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods and results .
-
Synthetic Chemistry : As a piperidine derivative, it could be utilized in the synthesis of various organic compounds, potentially serving as an intermediate in the production of pharmaceuticals.
-
Biochemical Research : The compound might be involved in biochemical studies, particularly in the investigation of biochemical pathways and reactions .
-
Medicinal Chemistry : Z-EMCP could have applications in medicinal chemistry for the development of new drugs, especially considering its structural complexity and potential for modification.
-
Chemical Properties Analysis : Researchers might explore the chemical properties of Z-EMCP, such as its melting point, boiling point, and density, to understand its behavior in different conditions .
-
Toxicity Studies : The compound could be subject to toxicity studies to determine its safety profile for potential therapeutic use .
-
Drug Design : Piperidine derivatives are crucial in drug design, being present in more than twenty classes of pharmaceuticals. They are used to create drugs with a variety of pharmacological activities .
-
Anticancer Agents : Some piperidine derivatives have been utilized as anticancer agents due to their ability to inhibit cell proliferation and metastasis .
-
Antiviral and Antimalarial : These compounds have applications as antiviral and antimalarial agents, contributing to the treatment and prevention of these diseases .
-
Antimicrobial and Antifungal : Their use extends to antimicrobial and antifungal applications, helping to combat infections caused by bacteria and fungi .
-
Analgesic and Anti-inflammatory : Piperidine derivatives can act as analgesics and anti-inflammatory agents, providing relief from pain and inflammation .
-
Neurodegenerative Diseases : They are also explored for their potential in treating neurodegenerative diseases like Alzheimer’s, showcasing their versatility in medical applications .
-
Antipsychotic and Anticoagulant : These compounds may serve as antipsychotic and anticoagulant agents, which are important in managing psychiatric disorders and preventing blood clots .
-
Enzyme Inhibition : Piperidine derivatives like donepezil, which contains a 1,4-disubstituted piperidine core, are used as enzyme inhibitors, particularly acetylcholinesterase inhibitors for conditions such as Alzheimer’s disease .
-
Reference Standard in Analytical Chemistry
-
Synthesis of Bioactive Molecules
- Application Summary : The compound may serve as a precursor or intermediate in the synthesis of bioactive molecules, including potential therapeutic agents.
-
Material Science
- Application Summary : Piperidine derivatives could be used in the development of new materials with unique properties, such as polymers or coatings.
-
Neuroscience Research
- Application Summary : Z-EMCP might be used in neuroscience research to study neural pathways or as a potential modulator of neurological receptors.
-
Environmental Studies
- Application Summary : The environmental impact of Z-EMCP could be studied, particularly its biodegradability and toxicity in various ecosystems.
-
Pharmacokinetics and Metabolism
- Application Summary : Investigating the pharmacokinetics and metabolism of Z-EMCP to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
Zukünftige Richtungen
The future directions or applications of this compound are not specified in the search results. However, it is available for purchase for pharmaceutical testing2, indicating its potential use in pharmaceutical research.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
benzyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-24-16(21)12-19-17(22)15-8-10-20(11-9-15)18(23)25-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMHSNZGVJAXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



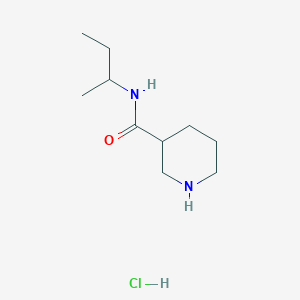
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)

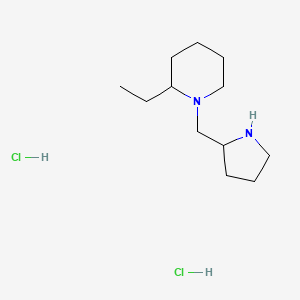
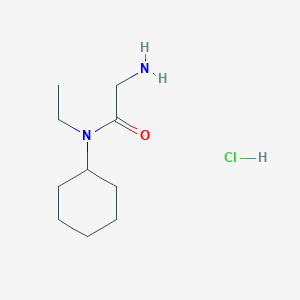
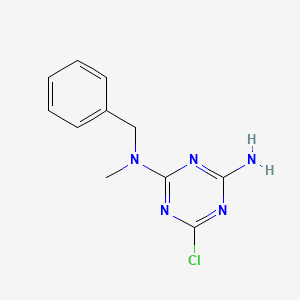

![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)
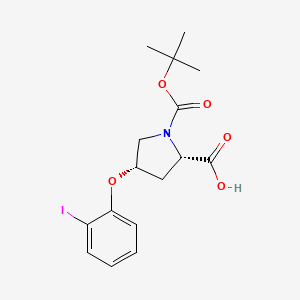
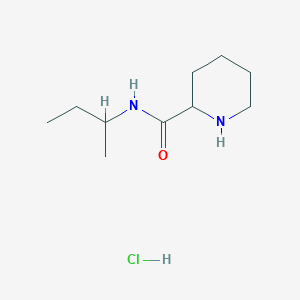
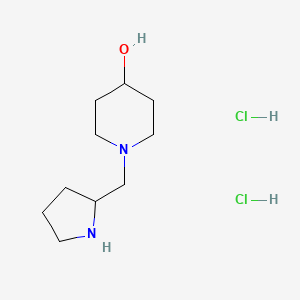
![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)